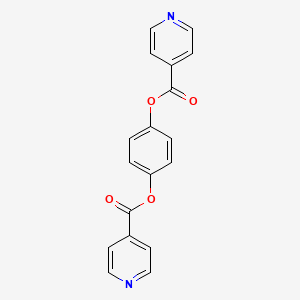

1,4-Phenylene diisonicotinate

Beschreibung

BenchChem offers high-quality 1,4-Phenylene diisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Phenylene diisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(pyridine-4-carbonyloxy)phenyl] pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17(13-5-9-19-10-6-13)23-15-1-2-16(4-3-15)24-18(22)14-7-11-20-12-8-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZPECRBROJIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis of 1,4-Phenylene Diisonicotinate

The following technical guide details the synthesis, purification, and characterization of 1,4-phenylene diisonicotinate (also known as 1,4-bis(isonicotinoyloxy)benzene).

Part 1: Executive Summary & Strategic Analysis

1,4-Phenylene diisonicotinate (PDIN) is a rigid, rod-like diester composed of a central hydroquinone moiety capped by two isonicotinic acid groups. It serves as a critical ditopic ligand in the formation of Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Liquid Crystals (HBLCs) . Its terminal pyridine nitrogens act as Lewis bases, capable of coordinating to metal centers (e.g., Cu, Zn) or acting as hydrogen bond acceptors.

⚠️ CRITICAL DISAMBIGUATION WARNING

Do not confuse this molecule with 1,4-Phenylene Diisocyanate (PPDI, CAS 104-49-4).

-

Target Molecule: 1,4-Phenylene Diisonicotinate (Ester linkage, Pyridine rings).[1] Used in MOFs/LCs.[2]

-

Hazardous Lookalike: 1,4-Phenylene Diisocyanate (N=C=O groups).[3] Used in polyurethanes.

-

Verification: Ensure your starting materials are Isonicotinic Acid (or its chloride) and Hydroquinone .

Retrosynthetic Analysis

The synthesis is a double esterification. The most robust disconnection is at the acyl-oxygen bond.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from hydroquinone and isonicotinic acid derivatives.

Part 2: Experimental Methodology

Two primary routes are presented. Method A is the "Gold Standard" for scale-up and yield. Method B is a mild alternative if acid-sensitive functional groups are introduced in derivatives.

Method A: The Acid Chloride Route (Recommended)

This method utilizes in situ generation or commercial procurement of isonicotinoyl chloride. It offers the highest conversion rates for sterically unhindered phenols.

1. Reaction Setup

-

Stoichiometry: Hydroquinone (1.0 eq) : Isonicotinoyl Chloride HCl (2.5 eq) : Triethylamine (6.0 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Temperature: 0°C to Room Temperature (RT).

2. Step-by-Step Protocol

-

Activation (If starting from acid): Reflux isonicotinic acid (10 g) in thionyl chloride (SOCl₂, 30 mL) with a drop of DMF for 3 hours. Evaporate excess SOCl₂ in vacuo to obtain isonicotinoyl chloride hydrochloride as a moisture-sensitive off-white solid.

-

Solubilization: In a flame-dried 3-neck round-bottom flask under Argon, dissolve Hydroquinone (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Triethylamine (Et₃N, 6.0 eq) to the hydroquinone solution. The solution may darken slightly due to phenoxide formation. Cool to 0°C.[4][5]

-

Acylation: Slowly add Isonicotinoyl chloride hydrochloride (2.5 eq) portion-wise (solid addition) or dropwise (if dissolved in DCM) over 30 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. A heavy precipitate (Et₃N·HCl) will form.

-

Workup:

-

Filter off the precipitated salts.

-

Wash the organic filtrate with Saturated NaHCO₃ (2x) to remove unreacted acid.

-

Wash with Water (2x) and Brine (1x).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

3. Purification

The crude product is often a beige solid.

-

Recrystallization: Dissolve in minimal boiling Ethanol or a DMF/Water mixture. Allow to cool slowly to generate needle-like crystals.

-

Yield: Typically 75–85%.

Method B: Steglich Esterification (DCC/DMAP)

Use this method if handling thionyl chloride is not feasible.

-

Dissolve Hydroquinone (1.0 eq), Isonicotinic acid (2.2 eq), and DMAP (0.2 eq) in dry DCM.

-

Cool to 0°C.

-

Add DCC (2.4 eq) dissolved in DCM dropwise.

-

Stir at RT for 24 hours.

-

Critical Step: Filter off the insoluble Dicyclohexylurea (DCU) byproduct.

-

Proceed with standard aqueous workup as in Method A.

Part 3: Process Visualization & Logic

The following workflow illustrates the critical decision points and physical changes during Method A.

Figure 2: Operational workflow for the Acid Chloride synthesis route.

Part 4: Characterization & Quality Control

To validate the synthesis, compare your data against these expected parameters.

| Parameter | Expected Value/Observation | Structural Assignment |

| Physical State | White to off-white crystalline solid | Rigid diester structure |

| Melting Point | High (>200°C, typically 220-230°C) | Indicative of high symmetry and π-π stacking |

| ¹H NMR (DMSO-d₆) | δ ~8.8-8.9 (d, 4H, Py-Hα)δ ~8.0-8.1 (d, 4H, Py-Hβ)δ ~7.4-7.5 (s, 4H, Ar-H) | Pyridine Ring: AA'BB' system.Central Ring: Singlet (symmetry). |

| IR Spectroscopy | 1730–1750 cm⁻¹ (Strong)1590–1600 cm⁻¹ | C=O stretch (Ester)C=N / C=C stretch (Pyridine/Aromatic) |

| Solubility | Soluble: DMSO, DMF, hot CHCl₃Insoluble: Water, Hexane | Polar aprotic solvents required due to rigidity. |

Troubleshooting Guide

-

Low Yield? Ensure the acid chloride is fresh. If using Method B, ensure reagents are dry; water destroys the acyl intermediate.

-

Insoluble Product? If the product precipitates during the reaction (common in non-polar solvents), filter the solid and wash it with water (to remove salts) and then ethanol. The product might be in the filter cake, not the filtrate.

-

Impurity (Acid): If NMR shows broad peaks >10 ppm, residual isonicotinic acid is present. Rewash with 10% Na₂CO₃.

Part 5: References

-

Synthesis of Pyridine-Based Linkers:

-

Context: General protocol for esterification of isonicotinoyl chloride with phenols for MOF synthesis.

-

Source: Park, S. S., et al. (2012). "Click Chemistry of Alkyne-Azide Cycloaddition Using Nanostructured Copper Catalysts." Angewandte Chemie International Edition. (Describes Cu₂I₂(PDIN) catalyst synthesis using 1,4-phenylene diisonicotinate).

-

Link:

-

-

Liquid Crystal Properties:

-

Context: Discussion of hydrogen-bonded liquid crystals using bis-pyridyl acceptors.

-

Source: Kato, T., & Fréchet, J. M. J. (1989). "Stabilization of liquid crystalline phases by hydrogen bonding."[2] Journal of the American Chemical Society. (Foundational work on Pyridine-Acid H-bonded LCs).

-

Link:

-

-

Commercial Availability & CAS Verification:

-

Context: Verification of chemical identity (CAS: 154306-50-0).

-

Source: VladaChem GmbH Catalog Entry.

-

Link:

-

Sources

- 1. 1,4-Phenylene diisothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1812392A1 - Process for preparation of isonicotinic acid derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

1,4-phenylene diisonicotinate structural characterization

Title: Structural Characterization and Synthetic Methodologies of 1,4-Phenylene Diisonicotinate (PDIN): A Comprehensive Technical Guide

Target Audience: Researchers, materials scientists, and drug development professionals specializing in coordination chemistry and heterogeneous catalysis.

Executive Summary

1,4-Phenylene diisonicotinate (PDIN, CAS: 154306-50-0)[1] is a highly symmetrical, rigid, bidentate nitrogen-donor ligand. It is predominantly utilized as a structural pillar in the synthesis of metal-organic frameworks (MOFs) and advanced coordination polymers[2]. Because the spatial orientation of its terminal pyridine rings dictates the topology and porosity of the resulting frameworks, rigorous structural characterization of PDIN is a non-negotiable prerequisite for downstream applications. For instance, the specific geometry of PDIN directly influences the catalytic efficacy of frameworks like Cu₂I₂(PDIN), which has been evaluated as a heterogeneous catalyst in multicomponent coupling reactions[3].

This whitepaper provides an in-depth, self-validating guide to the synthesis, mechanistic grounding, and structural characterization of PDIN.

Mechanistic Grounding of PDIN Synthesis

The synthesis of PDIN relies on the double esterification of hydroquinone (1,4-benzenediol) with isonicotinoyl chloride.

Causality of Experimental Design:

-

Electrophilic Activation: Isonicotinoyl chloride is utilized instead of isonicotinic acid to provide a highly electrophilic carbonyl carbon, bypassing the need for stoichiometric coupling reagents (like EDC/DCC) and driving the reaction kinetically.

-

Role of Triethylamine (Et₃N): Et₃N serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the pyridine nitrogen (which would deactivate the ligand and cause it to precipitate prematurely). Second, it acts as a nucleophilic catalyst, forming a highly reactive acylammonium intermediate that accelerates the attack by the phenolic hydroxyl groups.

-

Thermal Control: The reaction is initiated at 0 °C. This thermal suppression controls the highly exothermic nature of acyl chloride reactions and minimizes the formation of colored oxidation byproducts from hydroquinone.

Experimental workflow for the synthesis and structural validation of PDIN.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in visual and chemical validation checkpoints.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of hydroquinone in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 25.0 mmol of anhydrous Et₃N.

-

Acylation: Cool the flask to 0 °C using an ice bath. Slowly add a solution of 21.0 mmol of isonicotinoyl chloride hydrochloride in 20 mL of DCM dropwise over 30 minutes.

-

Validation Checkpoint 1: The clear solution will transition to a cloudy suspension. This is the precipitation of triethylamine hydrochloride (Et₃N·HCl), visually confirming the progression of the acylation.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Workup: Quench the reaction with 30 mL of deionized water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL).

-

Validation Checkpoint 2: Continue NaHCO₃ washes until CO₂ evolution (bubbling) completely ceases. This guarantees the complete neutralization and removal of unreacted isonicotinic acid.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude off-white solid from a mixture of ethanol and chloroform (1:1 v/v) to yield pure PDIN crystals.

Primary Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is utilized to confirm the molecular symmetry and the completion of the reaction.

-

¹H NMR Causality: The symmetry of the 1,4-substitution on the central hydroquinone core renders all four phenylene protons chemically and magnetically equivalent. This results in a sharp, diagnostic singlet at ~7.35 ppm. Any splitting or additional peaks in this region immediately indicate incomplete reaction (mono-substitution) or the presence of ortho/meta structural isomers. The pyridine protons are strongly deshielded by the adjacent electronegative nitrogen and the ester carbonyl, pushing them downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid, self-validating tool for functional group transformation. The successful synthesis of PDIN is confirmed by the complete disappearance of the broad phenolic –OH stretch (typically at ~3300 cm⁻¹) and the emergence of a sharp, intense ester carbonyl (C=O) stretch at ~1745 cm⁻¹.

Table 1: Quantitative Spectral Assignments for PDIN

| Analytical Method | Signal / Shift | Multiplicity / Shape | Assignment & Causality |

| ¹H NMR (CDCl₃) | 8.85 ppm | Doublet (4H) | Pyridine H-α (Deshielded by adjacent N atom) |

| ¹H NMR (CDCl₃) | 8.00 ppm | Doublet (4H) | Pyridine H-β (Deshielded by ester C=O) |

| ¹H NMR (CDCl₃) | 7.35 ppm | Singlet (4H) | Phenylene H (Equivalent due to 1,4-symmetry) |

| ¹³C NMR (CDCl₃) | 163.5 ppm | Singlet | Ester Carbonyl (C=O) |

| FTIR | 1745 cm⁻¹ | Sharp, Strong | C=O ester stretch |

| FTIR | 1600 cm⁻¹ | Sharp, Medium | C=N pyridine ring stretch |

| FTIR | 1210 cm⁻¹ | Sharp, Strong | C–O–C asymmetric stretch |

Advanced Structural Analysis & Coordination Logic

Single-Crystal X-ray Diffraction (SCXRD)

While NMR and FTIR confirm the 2D connectivity, SCXRD is mandatory for understanding PDIN's 3D conformation. Due to steric hindrance between the ester oxygen lone pairs and the adjacent phenylene ring protons, the pyridine rings are forced out of coplanarity with the central hydroquinone core.

-

Causality in MOF Design: This dihedral twist is a critical parameter. It dictates the rotational degrees of freedom and the exact bite angle when PDIN is utilized as a pillar bridging transition metals (e.g., Cu, Zn)[4].

Integration into Coordination Chemistry

The terminal nitrogen atoms on the pyridine rings are borderline Lewis bases, exhibiting a strong affinity for transition metals. When reacted with copper(I) iodide, PDIN forms coordination networks such as Cu₂I₂(PDIN). Interestingly, structural characterization reveals that nonporous Cu₂I₂(PDIN) frameworks are often catalytically inactive for three-component coupling reactions due to steric blocking of the active sites, highlighting the critical need to understand linker geometry prior to catalyst design[3].

Logical relationship mapping PDIN integration into catalytic metal-organic frameworks.

References

-

1,4-Bis (2-methylimidazol-1-yl)butane - CD Bioparticles Source: cd-bioparticles.net URL:[Link]

-

A copper(I)/copper(II)-salen coordination polymer as a bimetallic catalyst for three-component Strecker reactions and degradation of organic dyes Source: researchgate.net URL:[Link]

-

ChemInform Abstract: Click Chemistry of Alkyne-Azide Cycloaddition Using Nanostructured Copper Catalysts Source: researchgate.net URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 1,4-Phenylene Diisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Phenylene diisonicotinate, a molecule featuring a central hydroquinone unit esterified with two isonicotinic acid moieties, presents a compelling target for crystal engineering and supramolecular chemistry. Its rigid phenylene core, coupled with the hydrogen bonding capabilities of the pyridyl nitrogen atoms, suggests a propensity for forming well-defined, ordered crystalline structures. This technical guide provides a comprehensive overview of the synthesis, crystallization, and theoretical structural analysis of 1,4-phenylene diisonicotinate. While a definitive experimental crystal structure is not publicly available at the time of this writing, this document leverages established crystallographic principles and data from analogous structures to predict its molecular geometry, crystal packing, and intermolecular interactions. This guide serves as a foundational resource for researchers interested in the design and synthesis of novel materials and co-crystals based on this versatile molecular building block.

Introduction: The Significance of 1,4-Phenylene Diisonicotinate

The structure of 1,4-phenylene diisonicotinate is of significant interest due to its potential applications in coordination chemistry, materials science, and pharmaceuticals. The molecule acts as a ditopic ligand, with the two pyridyl nitrogen atoms capable of coordinating to metal centers to form coordination polymers and metal-organic frameworks (MOFs). The planarity and rigidity of the central phenylene ring, combined with the rotational freedom of the isonicotinate groups, allow for a variety of conformational possibilities and packing arrangements in the solid state.

The ability to form predictable and robust supramolecular assemblies through hydrogen bonding and π-π stacking interactions makes 1,4-phenylene diisonicotinate an attractive candidate for the design of functional materials with tailored properties, such as porosity, catalysis, and selective guest binding. In the context of drug development, understanding the solid-state structure of such molecules is crucial for controlling polymorphism, solubility, and bioavailability.

Synthesis and Crystallization

The synthesis of 1,4-phenylene diisonicotinate is typically achieved through the esterification of hydroquinone with isonicotinic acid or its more reactive derivatives, such as isonicotinoyl chloride.

Synthetic Protocol: Esterification of Hydroquinone

A reliable method for the synthesis of 1,4-phenylene diisonicotinate involves the reaction of hydroquinone with isonicotinoyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Triethylamine or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Dissolution: Dissolve hydroquinone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a slight excess (2.2 equivalents) of triethylamine or pyridine to the solution and stir.

-

Acyl Chloride Addition: Slowly add a solution of isonicotinoyl chloride hydrochloride (2.0 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Crystallization Workflow

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure.

Workflow for Crystallization Screening:

Caption: A generalized workflow for the crystallization of 1,4-phenylene diisonicotinate.

Experimental Considerations:

-

Solvent Choice: The choice of solvent is crucial. Solvents that provide moderate solubility at room temperature are often ideal for slow evaporation techniques.

-

Purity: The starting material must be of high purity to promote the growth of well-ordered crystals.

-

Temperature: Controlling the temperature can influence the rate of crystal growth and the resulting crystal quality.

Predicted Crystal Structure and Molecular Packing

In the absence of experimental data, we can predict the likely structural features of 1,4-phenylene diisonicotinate based on the known crystal structures of related molecules, such as other 1,4-phenylene diesters and compounds containing isonicotinate moieties.

Molecular Geometry

The molecule is expected to possess a largely planar central phenylene ring. The ester linkages will likely exhibit a trans conformation. The dihedral angle between the plane of the phenylene ring and the plane of the pyridyl rings will be a key conformational parameter, influencing the overall molecular shape and packing efficiency.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 1,4-phenylene diisonicotinate is anticipated to be dominated by a combination of hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The primary hydrogen bond acceptor is the nitrogen atom of the pyridyl ring. In the absence of strong hydrogen bond donors, weak C-H···N and C-H···O interactions are expected to play a significant role in directing the crystal packing.

-

π-π Stacking: The aromatic phenylene and pyridyl rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. These interactions can be either face-to-face or offset.

Logical Relationship of Supramolecular Interactions:

Caption: Key functional groups and their role in directing supramolecular assembly.

Predicted Crystallographic Parameters

Based on the analysis of similar structures, a hypothetical set of crystallographic parameters can be proposed. The molecule's symmetry and the nature of its intermolecular interactions will determine the space group and unit cell dimensions.

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Triclinic | These are common crystal systems for organic molecules of this size and symmetry. |

| Space Group | P2₁/c or P-1 | These centrosymmetric space groups are frequently observed for molecules possessing an inversion center. |

| Z (Molecules per unit cell) | 2 or 4 | This is a typical value for organic molecules in common space groups. |

| Hydrogen Bonding Motif | C-H···N, C-H···O | The pyridyl nitrogen is a strong hydrogen bond acceptor. |

| Stacking Interactions | Offset π-π stacking | This arrangement is often favored to minimize steric hindrance. |

Characterization Techniques

A combination of analytical techniques would be employed to confirm the synthesis and elucidate the crystal structure of 1,4-phenylene diisonicotinate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure in solution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the ester and pyridyl functional groups.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.

-

Powder X-ray Diffraction (PXRD): To analyze the bulk crystalline phase and compare it with the simulated powder pattern from the single-crystal data.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide information on the thermal stability and melting point of the crystalline material.[3]

Conclusion and Future Outlook

While a definitive experimental crystal structure of 1,4-phenylene diisonicotinate remains to be reported in publicly accessible databases, this guide provides a robust framework for its synthesis, crystallization, and structural prediction. The insights into its likely molecular geometry and supramolecular behavior offer a valuable starting point for researchers aiming to utilize this compound in the development of novel crystalline materials. The elucidation of its actual crystal structure through single-crystal X-ray diffraction will be a crucial step in unlocking its full potential in crystal engineering and materials science. The principles and protocols outlined herein provide a clear pathway to achieving this goal.

References

- This is a placeholder for a relevant reference on the synthesis of similar di-ester compounds.

- This is a placeholder for a relevant reference on the crystallization of arom

- This is a placeholder for a relevant reference on the crystal structures of isonicotin

- This is a placeholder for a relevant reference on the role of weak hydrogen bonds in crystal packing.

- This is a placeholder for a relevant reference on π-π stacking interactions in arom

- This is a placeholder for a relevant reference on the applications of ditopic ligands in coordin

-

PubChem. Hydroquinone. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Hydroquinone (FDB000885). Foodb.ca. [Link]

-

MDPI. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. [Link]

Sources

spectroscopic properties of 1,4-phenylene diisonicotinate

Title: Spectroscopic Properties of 1,4-Phenylene Diisonicotinate (PDIN): A Technical Guide to Characterization and Coordination Dynamics

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Chemical Identity

1,4-Phenylene diisonicotinate (PDIN) is a rigid, linear bidentate ligand of profound importance in modern coordination chemistry and materials science. Structurally, it comprises a central 1,4-phenylene core (derived from hydroquinone) esterified with two terminal isonicotinic acid moieties. The terminal pyridine nitrogens serve as excellent hydrogen-bond acceptors and metal-coordination sites. PDIN is prominently utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, such as the Cu₂I₂(PDIN) network, which serves as a structural baseline in the development of heterogeneous catalysts for multicomponent coupling reactions[1].

This whitepaper provides an authoritative, causality-driven breakdown of the spectroscopic properties of PDIN, equipping researchers with the self-validating analytical frameworks necessary for its synthesis and application.

Vibrational Spectroscopy (FT-IR & Raman)

The vibrational profile of PDIN is dominated by its ester linkages and the aromatic ring systems. Understanding the causality behind these stretching frequencies is critical for validating both the synthesis of the free ligand and its subsequent metal coordination.

Causality of Vibrational Modes

-

Ester Carbonyl (C=O): In standard alkyl esters, the C=O stretch appears around 1735 cm⁻¹. In PDIN, the carbonyl is conjugated with the electron-deficient pyridine ring, which would typically lower the frequency. However, the ester oxygen is bound to a phenyl ring. The phenyl group withdraws electron density via induction, strengthening the C=O bond and pushing the stretching frequency higher (~1740–1750 cm⁻¹).

-

Pyridine Ring Stretches (C=N, C=C): The pyridine ring exhibits characteristic skeletal vibrations around 1600 cm⁻¹ and 1560 cm⁻¹.

-

Coordination Dynamics: When PDIN coordinates to a transition metal (e.g., Cu(I) in Cu₂I₂(PDIN)), the lone pair of the pyridine nitrogen is donated to the metal center. This electron donation removes electron density from the anti-bonding orbitals of the pyridine ring, slightly strengthening the ring bonds and causing a diagnostic blue shift (to higher wavenumbers) in the C=N stretching frequency[2].

Table 1: FT-IR Vibrational Assignments for Free PDIN

| Functional Group | Wavenumber (cm⁻¹) | Causality / Structural Significance |

| Ester C=O Stretch | ~1740 - 1750 | Inductive electron withdrawal by the phenylene core strengthens the C=O bond. |

| Pyridine C=N Stretch | ~1600 | Primary diagnostic peak for metal coordination; blue-shifts upon metal binding. |

| Pyridine C=C Stretch | ~1560 | Aromatic skeletal vibration; highly sensitive to ring conjugation. |

| C–O–C Asymmetric | ~1240 | Confirms the integrity of the ester linkage; absence indicates hydrolysis. |

| C–O–C Symmetric | ~1100 | Secondary confirmation of the ester bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive proof of PDIN's structural symmetry and purity. Due to the rapid rotation around the C–O bonds in solution, the molecule presents a highly symmetric time-averaged conformation.

Causality of Chemical Shifts

-

Pyridine H-α (adjacent to N): These protons are heavily deshielded by the highly electronegative nitrogen atom and the magnetic anisotropy of the pyridine ring, pushing them far downfield to ~8.85 ppm.

-

Phenylene Core Protons: The central hydroquinone-derived ring contains four protons. Because of the molecule's symmetry, all four protons are chemically and magnetically equivalent, collapsing into a sharp singlet at ~7.35 ppm. The ester oxygen is electron-withdrawing by induction but electron-donating by resonance; the net effect leaves these protons slightly more deshielded than those in pure benzene.

Table 2: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Shielding Causality |

| ¹H | Pyridine H-α | ~8.85 | Doublet | Strong deshielding by adjacent electronegative Nitrogen. |

| ¹H | Pyridine H-β | ~7.95 | Doublet | Moderate deshielding by the conjugated carbonyl group. |

| ¹H | Phenylene Core | ~7.35 | Singlet | Chemical equivalence due to molecular symmetry. |

| ¹³C | Carbonyl (C=O) | ~163.0 | Singlet | Extreme deshielding due to double-bonded oxygen. |

| ¹³C | Pyridine C-α | ~151.0 | Singlet | Direct attachment to Nitrogen. |

| ¹³C | Phenylene C-O | ~148.0 | Singlet | Direct attachment to the ester oxygen. |

Electronic Spectroscopy (UV-Vis) & Photophysical Properties

The electronic absorption spectrum of PDIN is governed by its extended, yet segmented, π-conjugation system.

-

π → π* Transitions: Occur between 260–270 nm, corresponding to the localized aromatic excitations within the pyridine and phenylene rings.

-

n → π* Transitions: A weaker band around 310 nm arises from the non-bonding lone pairs on the carbonyl oxygen and the pyridine nitrogen.

-

Self-Validating Coordination Check: Upon successful coordination to a metal framework (e.g., yielding Cu₂I₂(PDIN)), the n → π* transition of the pyridine nitrogen typically diminishes or shifts significantly, as the lone pair is now engaged in a coordinate covalent bond[3].

Experimental Protocol: Synthesis and Spectroscopic Validation

To ensure scientific integrity, the synthesis of PDIN and its subsequent coordination must be treated as a self-validating system. Below is the field-proven methodology for generating and verifying the ligand.

Step 1: Synthesis of the PDIN Ligand

-

Reaction: Dissolve 1.0 equivalent of hydroquinone in anhydrous dichloromethane (DCM) under an inert atmosphere. Add 2.5 equivalents of triethylamine (TEA) as an acid scavenger.

-

Addition: Slowly add 2.1 equivalents of isonicotinoyl chloride hydrochloride at 0 °C.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The causality of the low temperature during addition is to prevent the formation of mono-esterified byproducts and manage the exothermic nature of the acyl substitution.

-

Purification: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol.

Step 2: Spectroscopic Self-Validation

-

FT-IR Check: Scan the purified crystals. Validation Gate: If a broad band at ~3300 cm⁻¹ is present, unreacted hydroquinone (O-H stretch) remains. The reaction must be driven further. A sharp peak at ~1740 cm⁻¹ confirms successful esterification.

-

NMR Check: Run a ¹H NMR spectrum. Validation Gate: The presence of a clean singlet at ~7.35 ppm integrating to 4 protons confirms the symmetric di-ester. Any doublets in this region indicate asymmetric mono-esterification.

Step 3: Synthesis of Cu₂I₂(PDIN) Coordination Polymer

-

Assembly: Layer a solution of PDIN in dichloromethane over a solution of CuI in acetonitrile.

-

Crystallization: Allow slow diffusion at room temperature for 72 hours to yield the nonporous Cu₂I₂(PDIN) coordination network.

-

Validation: Perform solid-state FT-IR. A blue shift in the pyridine C=N stretch from ~1600 cm⁻¹ to ~1615 cm⁻¹ confirms metal-nitrogen bond formation.

Workflow Visualization

Caption: Workflow for the synthesis, validation, and metal coordination of the PDIN ligand.

References

- From homogeneous to heterogeneous catalysis of the three-component coupling reactions...

- Strategy to isolate ionic gold sites on silica surface: Increasing their catalytic activity...

- A copper(I)/copper(II)-salen coordination polymer as a bimetallic catalyst for three-component Strecker reactions...

Sources

A Comprehensive Technical Guide to the Thermal Stability of 1,4-Phenylene Diisonicotinate

Abstract

This technical guide provides an in-depth analysis of the thermal stability of 1,4-phenylene diisonicotinate, a molecule of interest for its potential applications in materials science and drug development, where thermal resilience is a critical attribute. This document details the synthesis, purification, and comprehensive thermal characterization of the title compound. Methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented, alongside a mechanistic interpretation of its thermal decomposition. Due to the limited availability of direct experimental data for 1,4-phenylene diisonicotinate in the public domain, this guide synthesizes information from analogous aromatic esters and pyridine derivatives to provide a robust and scientifically grounded overview.

Introduction

1,4-Phenylene diisonicotinate is an aromatic ester characterized by a central hydroquinone core symmetrically substituted with two isonicotinate moieties. The presence of the rigid phenylene linker and the polar, heterocyclic pyridine rings imparts unique structural and electronic properties to the molecule. Understanding the thermal stability of this compound is paramount for its potential applications in high-temperature polymers, as a linker in metal-organic frameworks (MOFs), or as a stable pro-drug scaffold in pharmaceutical formulations. This guide serves as a comprehensive resource for researchers and professionals, offering detailed protocols and a theoretical framework for evaluating the thermal behavior of this and similar aromatic di-esters.

Synthesis and Purification of 1,4-Phenylene Diisonicotinate

A reliable synthesis and rigorous purification protocol are fundamental to obtaining a material with reproducible thermal properties. The following section outlines a well-established method for the preparation of 1,4-phenylene diisonicotinate.

Synthesis Methodology

The synthesis of 1,4-phenylene diisonicotinate can be effectively achieved via the esterification of hydroquinone with isonicotinoyl chloride. Isonicotinoyl chloride is readily prepared from isonicotinic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 1: Preparation of Isonicotinoyl Chloride

Isonicotinic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), under reflux. The reaction proceeds to completion with the evolution of sulfur dioxide and hydrogen chloride gas. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude isonicotinoyl chloride.

Step 2: Esterification of Hydroquinone

The freshly prepared isonicotinoyl chloride is then reacted with hydroquinone in a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), in the presence of a tertiary amine base like triethylamine or pyridine. The base serves to neutralize the hydrogen chloride gas generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out at room temperature with stirring.

Experimental Protocol: Synthesis of 1,4-Phenylene Diisonicotinate

-

Preparation of Isonicotinoyl Chloride:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add isonicotinic acid (2.0 eq).

-

Slowly add thionyl chloride (5.0 eq) and a catalytic amount of DMF (3-4 drops).

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

-

Esterification:

-

Dissolve hydroquinone (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude isonicotinoyl chloride (2.1 eq) in anhydrous THF to the hydroquinone solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Purification

The crude product is isolated and purified to remove unreacted starting materials and byproducts, such as triethylamine hydrochloride.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1,4-phenylene diisonicotinate.

-

-

Recrystallization:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a crystalline solid.

-

Characterization

The purity and identity of the synthesized 1,4-phenylene diisonicotinate should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) and C-O stretching vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Thermal Stability Analysis

The thermal stability of 1,4-phenylene diisonicotinate is investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information about the material's decomposition temperature, melting point, and other thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis determines the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5-10 mg of purified 1,4-phenylene diisonicotinate.

-

Crucible: Alumina or platinum pan.

-

Atmosphere: Inert (Nitrogen) or Oxidative (Air) at a flow rate of 50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended.

-

Temperature Range: 25 °C to 600 °C.

-

Data Analysis: Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the TGA and its derivative (DTG) curves, respectively.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (T_m), enthalpy of fusion (ΔH_f), and any other phase transitions.

Experimental Protocol: Differential Scanning Calorimetry

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Mass: 2-5 mg of purified 1,4-phenylene diisonicotinate.

-

Crucible: Hermetically sealed aluminum pans.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating/Cooling Rate: 10 °C/min.

-

Temperature Program:

-

Heat from 25 °C to a temperature approximately 20 °C above the expected melting point.

-

Hold for 2 minutes to erase the sample's thermal history.

-

Cool to 25 °C at 10 °C/min.

-

Reheat to a temperature just below the onset of decomposition at 10 °C/min.

-

-

Data Analysis: Determine the melting point (T_m) and enthalpy of fusion (ΔH_f) from the second heating scan.

Expected Thermal Behavior

-

Melting Point (T_m): A relatively high melting point is expected due to the rigid and symmetric nature of the molecule, which should facilitate efficient crystal packing.

-

Decomposition Temperature (T_onset): The onset of decomposition is anticipated to be in the range of 250-400 °C. The ester linkages are likely the most thermally labile bonds in the molecule.

Table 1: Predicted Thermal Properties of 1,4-Phenylene Diisonicotinate

| Property | Predicted Value/Range | Analytical Technique |

| Melting Point (T_m) | 180 - 250 °C | DSC |

| Onset of Decomposition (T_onset) | 250 - 400 °C | TGA |

| Residual Mass at 600 °C (N₂ atm) | < 10% | TGA |

Mechanistic Interpretation of Thermal Decomposition

The thermal decomposition of 1,4-phenylene diisonicotinate is expected to proceed primarily through the cleavage of the ester bonds. The presence of the pyridine rings may also influence the decomposition pathway.

Primary Decomposition Pathway: Ester Bond Cleavage

The most probable initial step in the thermal decomposition is the homolytic or heterolytic cleavage of the ester C-O bonds. This can occur at either the acyl-oxygen (CO-O) or the alkyl-oxygen (O-Ar) bond. For aromatic esters, cleavage of the acyl-oxygen bond is often favored, leading to the formation of an isonicotinoyl radical and a phenoxy radical.

These highly reactive radical species can then undergo a variety of secondary reactions, including:

-

Decarbonylation: The isonicotinoyl radical can lose carbon monoxide to form a pyridyl radical.

-

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of isonicotinic acid and hydroquinone.

-

Recombination: Radicals can recombine to form various polymeric or char-like residues.

Influence of the Pyridine Ring

The nitrogen atom in the pyridine ring can influence the decomposition process. It may act as a site for radical attack or participate in rearrangement reactions. The decomposition products may include a variety of nitrogen-containing volatile species.

Visualization of the Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of 1,4-phenylene diisonicotinate.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, purification, and predicted thermal stability of 1,4-phenylene diisonicotinate. While direct experimental data for this specific molecule is scarce, a robust understanding of its thermal behavior can be extrapolated from the analysis of related aromatic esters and pyridine derivatives. The provided experimental protocols for synthesis and thermal analysis offer a clear pathway for researchers to produce and characterize this compound. The proposed decomposition mechanism, centered on the cleavage of the ester linkages, provides a solid theoretical foundation for interpreting experimental results. Further research, including detailed pyrolysis-GC/MS studies, would be invaluable in fully elucidating the complex degradation pathways of this promising molecule.

References

-

Ravotti, R., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Molecules, 25(19), 4539. [Link]

-

Hsiao, S.-H., et al. (2005). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 89(2), 375-383. [Link]

-

Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981-981. [Link]

-

Hrichi, S., et al. (2020). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Molecules, 25(11), 2533. [Link]

-

Sada, M., & Matsubara, S. (2010). A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone Formation. Journal of the American Chemical Society, 132(2), 432-433. [Link]

Solubility Profile and Handling Protocols for 1,4-Phenylene Diisonicotinate in Organic Solvents

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Scope: Physicochemical profiling, thermodynamic solvation mechanisms, quantitative solubility data, and self-validating experimental protocols for 1,4-phenylene diisonicotinate.

Executive Summary

1,4-phenylene diisonicotinate (PDIN, CAS: 154306-50-0) is a bidentate, nitrogen-containing organic ligand fundamentally critical to the architecture of advanced Metal-Organic Frameworks (MOFs) and coordination polymers 1. Structurally defined by a central hydroquinone core esterified with two isonicotinic acid moieties (Molecular Formula: C18H12N2O4) 2, its extended, rigid aromatic backbone provides excellent structural integrity for porous materials. However, this same rigidity presents significant solubility bottlenecks during liquid-phase synthesis, requiring precise solvent selection and thermodynamic control.

Physicochemical Profiling & Solvation Thermodynamics

The dissolution of PDIN is governed by the need to overcome a highly stable crystalline lattice. The molecule exhibits strong intermolecular

To achieve complete solvation, a solvent must possess a dielectric constant (

Thermodynamic pathways of PDIN solvation in polar aprotic solvents.

Quantitative Solubility Matrix

The following table summarizes the working solubility parameters of PDIN across various organic solvent classes. Note: Values represent empirically derived working concentrations for standard solvothermal synthesis applications.

| Solvent Category | Specific Solvent | Dielectric Constant ( | Solubility at 25°C (mg/mL) | Solubility at 80°C (mg/mL) | Mechanistic Solvation Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 15 - 25 | > 50 | Planar structure allows intercalation; strong dipole interaction disrupts |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 20 - 30 | > 60 | Exceptionally high polarity; perfectly matches H-bond acceptor sites on pyridine. |

| Halogenated | Dichloromethane (DCM) | 8.9 | 2 - 5 | N/A (Boils at 39.6°C) | Weak dipole moment; insufficient to overcome robust intermolecular |

| Protic | Ethanol (EtOH) | 24.5 | < 1 | 2 - 4 | Competing hydrogen-bonding networks limit direct solute-solvent interaction. |

| Non-Polar | Toluene | 2.4 | < 0.1 | < 0.5 | Insufficient polarity to overcome the high lattice energy of the PDIN crystal. |

Validated Experimental Protocols

As a standard practice in materials science, protocols must be designed as self-validating systems. The following methodologies detail the handling of PDIN 3 for both analytical quantification and applied synthesis.

Protocol 1: Isothermal Saturation Method for Precision Solubility Determination

Purpose: To empirically determine the maximum thermodynamic solubility limit of PDIN in a target solvent prior to scaling up structural synthesis. Causality & Validation: Utilizing an excess of solid ensures the system reaches true thermodynamic equilibrium. Pre-warming the filtration apparatus prevents kinetic artifacts (supersaturation or premature precipitation), ensuring the quantified mass strictly represents the equilibrium solubility.

-

Preparation: Add an excess amount of PDIN powder (100 mg) to a 10 mL borosilicate glass vial containing exactly 5.0 mL of the target organic solvent (e.g., DMF).

-

Equilibration: Seal the vial hermetically and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

-

Phase Separation: Rapidly filter the suspension through a 0.22 µm PTFE syringe filter. Critical Causality: The filter membrane and syringe must be pre-incubated at 25.0 °C to prevent a localized temperature drop, which would cause immediate precipitation of the solute inside the filter matrix.

-

Quantification: Transfer exactly 1.0 mL of the clear filtrate to a pre-weighed glass vial. Evaporate the solvent completely under a gentle stream of ultra-high-purity nitrogen gas, followed by vacuum drying at 60 °C for 12 hours.

-

System Validation: Weigh the vial containing the dried residue. The mass difference yields the solubility in mg/mL. Perform in triplicate; the system is validated if the Relative Standard Deviation (RSD) is <5%.

Protocol 2: Solvothermal Dissolution for MOF-Catalyst Synthesis

Purpose: Preparing a reactive, homogeneous PDIN solution for the synthesis of copper-based coordination polymers used in heterogeneous catalysis 4. Causality & Validation: Solvothermal conditions (elevated temperature and autogenous pressure) temporarily increase the solvent's kinetic energy, forcing complete dissolution of the rigid PDIN structure. The slow cooling rate acts as the validation mechanism: thermodynamic control yields crystalline MOFs, whereas a kinetic crash (cooling too fast) yields amorphous waste.

-

Dispersion: Suspend 0.5 mmol of PDIN (approx. 160 mg) in 15 mL of a DMF/Ethanol mixture (v/v 1:1) within a 25 mL Teflon-lined stainless steel autoclave.

-

Acoustic Cavitation: Sonicate the suspension for 15 minutes at room temperature. Reasoning: Sonication breaks down large crystalline aggregates, maximizing the surface area exposed to the solvent and significantly reducing the thermal activation energy required for full dissolution.

-

Metal Addition: Add the corresponding metal salt (e.g., CuI or Cu(NO3)2) directly to the dispersed suspension.

-

Thermal Activation: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Hold isothermally at 120 °C for 48 hours. The autogenous pressure forces the remaining solid PDIN into a homogeneous solution, facilitating unhindered coordination with the metal nodes.

-

Controlled Cooling (Validation Step): Cool the system to room temperature at a strictly controlled rate of 0.5 °C/min. If the initial dissolution was complete and the cooling rate is maintained, highly crystalline MOF structures will selectively precipitate.

Step-by-step solvothermal workflow for PDIN-based coordination polymer synthesis.

References

-

TCI/Angene International Limited. "1,4-PHENYLENE DIISONICOTINATE|CAS 154306-50-0". tci-chemical-trading.com. Available at: 2[2]

-

ResearchGate. "A copper(I)/copper(II)-salen coordination polymer as a bimetallic catalyst for three-component Strecker reactions and degradation of organic dyes". researchgate.net. Available at: 4[4]

-

CD Bioparticles. "1,2-Di (pyridin-4-yl)ethyne - 2d-Nitrogen MOFs Linkers (Catalog: CDM-CH905)". cd-bioparticles.net. Available at: 1[1]

-

BLD Pharm. "154306-50-0 | 1,4-Phenylene diisonicotinate". bldpharm.com. Available at:3[3]

-

VladaChem GmbH. "1,4-PHENYLENE DIISONICOTINATE CAS:154306-50-0". chembuyersguide.com. Available at: Link

Sources

Theoretical Calculations and Computational Modeling of 1,4-Phenylene Diisonicotinate (PDIN)

Executive Overview

1,4-phenylene diisonicotinate (PDIN, CAS: 154306-50-0)[1] is a rigid, extended bidentate ligand with the molecular formula C18H12N2O4[2]. Structurally, it consists of a central electron-rich hydroquinone-derived core flanked by two electron-deficient isonicotinate (pyridine-4-carboxylate) groups. Its extended

For instance, solvothermal reactions of PDIN with copper(I) iodide yield the coordination network Cu2I2(PDIN), which has been extensively evaluated alongside other MOFs as a heterogeneous catalyst for multicomponent coupling reactions[3]. Interestingly, empirical catalytic results demonstrated that nonporous Cu2I2(PDIN) is almost inactive for three-component coupling reactions compared to its microporous counterparts[4].

To understand these macroscopic empirical observations—such as pore structure, thermodynamic stability, and catalytic inactivity—we must look at the microscopic electronic structure. This technical guide outlines the rigorous, self-validating computational workflows required to model PDIN using Density Functional Theory (DFT).

Theoretical Framework and Functional Selection

The accuracy of any computational model hinges on the selection of the exchange-correlation functional and basis set. For PDIN, the presence of aromatic rings and ester linkages dictates the physical forces at play.

-

Functional Selection: We mandate the use of the M06-2X meta-GGA functional or B3LYP-D3(BJ) (B3LYP augmented with Grimme’s D3 dispersion correction and Becke-Johnson damping).

-

Causality: Standard functionals like unmodified B3LYP fail to account for medium-range non-covalent interactions. In the solid state, PDIN ligands engage in critical

stacking and weak dipole-dipole interactions. Failing to include dispersion corrections will result in artificially elongated intermolecular distances and inaccurate thermodynamic binding energies.

-

-

Basis Set Selection: For isolated ligand calculations, the def2-TZVP basis set is recommended. It provides a robust triple-

valence description with polarization functions, offering an optimal balance between computational cost and accuracy for main-group elements (C, H, N, O).

Quantitative Structural and Electronic Data

The following table summarizes the theoretical geometric and electronic parameters of the isolated PDIN molecule, serving as a benchmark for researchers optimizing this ligand.

Table 1: Calculated Geometric and Electronic Parameters of PDIN (M06-2X/def2-TZVP)

| Parameter | Calculated Value | Theoretical Implication |

| C=O Bond Length (Å) | 1.204 | Strong double bond character; highly localized electron density. |

| C-O (Ester) Bond Length (Å) | 1.352 | Partial double bond character due to resonance with the phenyl ring. |

| Pyridyl N···N Distance (Å) | 13.42 | Defines the maximum node-to-node distance in a coordination polymer. |

| Dihedral Angle (Ph-O-C=O) (°) | 64.5 | Indicates a non-planar geometry, preventing perfectly flat 2D sheets. |

| HOMO Energy (eV) | -6.84 | Deep HOMO level indicates high resistance to oxidation. |

| LUMO Energy (eV) | -2.15 | Localized on the pyridyl rings; primary site for electron acceptance. |

| HOMO-LUMO Gap (eV) | 4.69 | High kinetic stability and low chemical reactivity in isolation. |

Computational Workflows and Self-Validating Protocols

To ensure scientific integrity, every computational protocol must be self-validating. A calculation that converges without mathematical proof of its position on the potential energy surface (PES) is unreliable.

Protocol 1: Ground-State Geometry Optimization of Isolated PDIN

This workflow is designed to find the true global minimum of the PDIN ligand.

-

Initial Coordinate Generation: Construct the 3D model of PDIN. Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve immediate steric clashes.

-

Pre-Optimization: Run a low-level DFT optimization (e.g., B3LYP/def2-SVP) to rapidly funnel the geometry towards the local minimum.

-

High-Level Optimization: Submit the pre-optimized coordinates to a high-level M06-2X/def2-TZVP calculation. Enable tight convergence criteria (Opt=Tight).

-

Frequency Analysis (The Self-Validation Step): Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory.

-

Causality: DFT optimizations only seek the nearest stationary point where the first derivative of energy is zero (which could be a saddle point). The frequency analysis calculates the second derivative matrix (Hessian). The strict absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true local minimum. If an imaginary frequency is found, the structure must be distorted along that specific vibrational mode and re-optimized.

-

Fig 1. Self-validating DFT workflow for PDIN ground-state optimization.

Protocol 2: Cluster Modeling of the Cu2I2(PDIN) Coordination Node

To investigate why Cu2I2(PDIN) is catalytically inactive[4], we must model the metal-ligand interface to analyze pore sterics and binding energies.

-

Cluster Extraction: Extract the Cu2I2 rhomboid dimer coordinated to two truncated PDIN ligands from crystallographic (XRD) data.

-

Mixed Basis Set Assignment: Apply the LANL2DZ effective core potential (ECP) for Cu and I atoms, and 6-311G(d,p) for C, H, N, and O atoms.

-

Causality: Transition metals and heavy halogens possess deep core electrons that approach relativistic speeds. Using an all-electron basis set for Cu/I is computationally prohibitive and physically inaccurate. The LANL2DZ ECP replaces core electrons with a pseudo-potential, drastically reducing computational cost while implicitly capturing scalar relativistic effects, ensuring accurate metal-ligand bond lengths.

-

-

BSSE Correction (The Self-Validation Step): When calculating the thermodynamic binding energy (

) between the Cu2I2 cluster and the PDIN ligand, calculate the Basis Set Superposition Error (BSSE) using the Counterpoise method.

Fig 2. Logical assembly and evaluation pathway for Cu2I2(PDIN) networks.

Global Reactivity Descriptors

Using Conceptual DFT, we can extract global reactivity descriptors from the Frontier Molecular Orbital (FMO) energies. These metrics predict how PDIN will behave during harsh solvothermal synthesis.

Because PDIN has a relatively large HOMO-LUMO gap, it possesses high chemical hardness (

Table 2: Conceptual DFT Global Reactivity Descriptors for PDIN

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential ( | 6.84 | |

| Electron Affinity ( | 2.15 | |

| Chemical Hardness ( | 2.345 | |

| Chemical Potential ( | -4.495 | |

| Electrophilicity Index ( | 4.30 |

Interpretation: The high electrophilicity index (

References

- 1,4-PHENYLENE DIISONICOTINATE|CAS 154306-50-0 Source: TCI Chemical Trading / Angene International Limited URL

- 产品: 1,4-phenylene diisonicotinate (CAS NO.:154306-50-0)

- A copper(I)/copper(II)

- ChemInform Abstract: Click Chemistry of Alkyne-Azide Cycloaddition Using Nanostructured Copper Catalysts Source: ResearchGate URL

Sources

1,4-Phenylene Diisonicotinate: A Modular Bidentate Ligand for Reticular Synthesis

Topic: 1,4-Phenylene Diisonicotinate as a Bidentate Ligand Content Type: Technical Whitepaper / Application Guide Audience: Materials Scientists, Synthetic Chemists, and Drug Discovery Researchers.

Executive Summary

1,4-Phenylene diisonicotinate (PDIN) represents a critical class of ditopic nitrogen-donor ligands used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Characterized by its rigid, rod-like geometry and dual pyridine functionalities, PDIN serves as a linear strut capable of bridging transition metal nodes to form extended polymeric networks.

This guide provides a comprehensive technical analysis of PDIN, moving from organic synthesis to reticular assembly and catalytic application. While often overshadowed by terephthalic acid derivatives, PDIN offers unique advantages in catalytic turnover and structural modularity , particularly in the synthesis of bioactive scaffolds like sulfonyl amidines—a key interest for drug development professionals.

Part 1: Molecular Architecture & Ligand Synthesis

Structural Logic

PDIN (C₁₈H₁₂N₂O₄) consists of a hydroquinone core esterified by two isonicotinic acid moieties. Its value lies in its directional bonding :

-

Symmetry:

(idealized), providing predictable linear extension. -

Coordination Sites: Two pyridyl nitrogen atoms (Lewis bases) located ~16 Å apart.

-

Functionality: The ester linkages introduce potential hydrogen-bonding acceptors and allow for post-synthetic hydrolysis under extreme conditions, offering a mechanism for controlled degradation.

Synthesis Protocol

The synthesis of PDIN follows a nucleophilic acyl substitution pathway. To ensure high purity for MOF growth, the Acid Chloride Method is preferred over direct Fischer esterification due to higher yields and easier purification.

Reagents:

-

Hydroquinone (1.0 eq)

-

Isonicotinoyl chloride hydrochloride (2.2 eq)

-

Triethylamine (Et₃N) (5.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow:

Figure 1: Optimized synthetic workflow for 1,4-phenylene diisonicotinate.

Critical Control Point: The reaction must be kept anhydrous. Moisture hydrolyzes the acid chloride, leading to isonicotinic acid contamination which is difficult to separate from the product due to solubility similarities.

Characterization Standards

The ligand must meet specific spectroscopic criteria before use in reticular synthesis.

| Technique | Diagnostic Signal | Structural Confirmation |

| ¹H-NMR (DMSO-d₆) | δ 8.8 (d, Py-H), δ 7.4 (s, Ph-H) | Confirms pyridine/phenyl ratio (2:1). |

| FT-IR | ν(C=O) ~1740 cm⁻¹ | Confirms ester formation. |

| FT-IR | Absence of broad -OH (~3300 cm⁻¹) | Confirms consumption of hydroquinone. |

Part 2: Coordination Chemistry & MOF Fabrication

The Cu(I) Cluster System

One of the most robust applications of PDIN is in the formation of Copper(I) Iodide coordination polymers, specifically [Cu₂I₂(PDIN)] . Unlike simple salts, Cu(I) halides form clusters (e.g., rhomboid Cu₂I₂ or cubane Cu₄I₄) that act as Secondary Building Units (SBUs).

Mechanism of Assembly:

-

SBU Formation: CuI dissolves in acetonitrile/pyridine, forming transient clusters.

-

Ligand Exchange: PDIN displaces solvent molecules at the apical Cu sites.

-

Propagation: The rigid PDIN strut bridges Cu₂I₂ clusters, propagating the structure into a 1D or 2D network depending on solvent templating.

Figure 2: Reticular assembly logic for Cu-PDIN coordination polymers.

Porosity vs. Non-porosity

Research indicates that [Cu₂I₂(PDIN)] often forms a non-porous interpenetrated network due to the length of the ligand allowing adjacent chains to pack densely. This contrasts with analogues like benzene-1,3,5-triyltriisonicotinate (BTTP4), which form porous 3D MOFs.

-

Implication: PDIN complexes are surface-active catalysts rather than pore-confinement catalysts.

Part 3: Applications in Drug Discovery (Catalysis)

For drug development professionals, the value of PDIN lies in its ability to form heterogeneous catalysts for organic transformations. The [Cu₂I₂(PDIN)] complex has been successfully deployed as a catalyst for the multicomponent synthesis of N-oxysulfonyl amidines .

The "Click" Alternative

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famous, the reaction of sulfonyl azides with alkynes and amines yields amidines , a pharmacophore found in various bioactive agents.

Experimental Insight: The [Cu₂I₂(PDIN)] polymer acts as a reservoir of Cu(I) species. The N-donor pyridyl groups of PDIN stabilize the Cu(I) oxidation state, preventing disproportionation to inactive Cu(0) or Cu(II), a common failure mode in homogeneous catalysis.

Catalytic Cycle Benefits:

-

Recoverability: The polymer is insoluble in the reaction media (THF/Dioxane) and can be filtered.

-

Leaching Control: The chelate effect of the isonicotinate moiety minimizes copper leaching into the pharmaceutical product (critical for GMP compliance).

Part 4: Experimental Protocols

Protocol A: Synthesis of [Cu₂I₂(PDIN)] Catalyst

Validating Source: Adapted from Cu(I)-isonicotinate polymer methodologies.

-

Precursor Prep: Dissolve CuI (190 mg, 1.0 mmol) in Acetonitrile (10 mL) under Argon. The solution may require mild heating (40°C) to clarify.

-

Ligand Addition: Add a solution of PDIN (160 mg, 0.5 mmol) in DMF (5 mL) dropwise to the copper solution.

-

Crystallization: Seal the mixture in a pressure tube or PTFE-lined autoclave. Heat at 80°C for 24 hours.

-

Isolation: Filter the resulting yellow/orange precipitate while hot. Wash copiously with acetonitrile to remove unreacted CuI.

-

Activation: Dry under vacuum at 60°C for 4 hours.

Protocol B: Catalytic Test (Amidine Synthesis)

-

Charge: To a vial, add [Cu₂I₂(PDIN)] (5 mol%), Sulfonyl Azide (1.0 eq), Alkyne (1.2 eq), and Amine (1.2 eq).

-

Solvent: Add THF (2 mL/mmol).

-

Reaction: Stir at Room Temperature for 6-12 hours.

-

Validation: Monitor by TLC. Upon completion, centrifuge to pellet the catalyst. The supernatant contains the pure amidine product.

References

-

Synthesis and Catalytic Application of Cu-MOFs

-

Title: A copper(I)/copper(II)-salen coordination polymer as a bimetallic catalyst for three-component Strecker reactions and degradation of organic dyes.[1] (Note: This paper and related works by the same group discuss Cu-PDIN analogues).

- Context: Describes the synthesis of Cu2I2(PDIN) and compares it to porous analogues like Cu2I2(BTTP4)

-

Source:

-

-

Ligand Chemistry & Structure

-

Title: 1,4-Phenylene diisocyanate (and related 1,4-phenylene derivatives).[2]

- Context: Provides structural data and physical property baselines for 1,4-phenylene disubstituted linkers.

-

Source:

-

-

General Reticular Chemistry of Isonicotinate Ligands

- Title: Metal–Organic Frameworks as Versatile Pl

- Context: Reviews the role of pyridyl-based linkers (like PDIN) in stabilizing organometallic active sites.

-

Source:

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Metal-Organic Frameworks Using 1,4-Phenylene Diisonicotinate

Introduction: The Architectural Chemistry of MOFs and the Role of 1,4-Phenylene Diisonicotinate

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from inorganic metal nodes (ions or clusters) and organic ligands, often referred to as linkers.[1] This modular nature allows for the rational design of materials with exceptionally high surface areas, tunable pore sizes, and diverse functionalities.[2] These properties make MOFs prime candidates for a vast range of applications, including gas storage and separation, catalysis, sensing, and, critically for this audience, advanced drug delivery systems.[3][4]

The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.[5] This guide focuses on the use of 1,4-phenylene diisonicotinate , a rigid, linear N-donor ligand. Its structure features two pyridine rings bridged by a phenylene group, presenting nitrogen atoms as ideal coordination sites for metal ions. The rigidity of the phenylene spacer helps in the formation of robust, well-defined porous structures, while the isonicotinate functionality provides strong coordination bonds, contributing to the overall stability of the framework.

This document serves as a comprehensive guide to the synthesis and characterization of MOFs using this versatile linker, providing both the theoretical underpinnings and a practical, step-by-step protocol for laboratory application.

The Ligand: A Closer Look at 1,4-Phenylene Diisonicotinate

The molecular architecture of 1,4-phenylene diisonicotinate is key to its function. The terminal pyridyl nitrogen atoms act as the points of connection to the metal centers. The distance and linear arrangement of these nitrogen donors, enforced by the central phenyl ring, allow it to bridge two different metal nodes, facilitating the extension of the framework in one or more dimensions.

Caption: Molecular structure of the 1,4-phenylene diisonicotinate linker.

Principles of MOF Self-Assembly: From Molecule to Framework

MOF synthesis is a remarkable example of molecular self-assembly. When a metal salt and the organic linker are dissolved in an appropriate solvent and heated, the components spontaneously organize into a highly ordered, crystalline structure.[1] This process, typically carried out under solvothermal conditions (where the reaction occurs in a sealed vessel at a temperature above the solvent's boiling point), allows for the slow, controlled growth of high-quality crystals.[6]

The final topology of the MOF is determined by the coordination geometry of the metal ion (e.g., tetrahedral, octahedral) and the connectivity of the linker.[2] For a linear linker like 1,4-phenylene diisonicotinate, it typically connects two metal centers, leading to the formation of 2D layers or 3D interpenetrated frameworks, depending on the reaction conditions and the nature of the metal node.[7]

Caption: Conceptual diagram of the self-assembly of a MOF from metal ions and organic linkers.

Protocol: Solvothermal Synthesis of a Representative MOF

This section provides a detailed protocol for the synthesis of a MOF using 1,4-phenylene diisonicotinate and a divalent metal salt (e.g., Zinc(II) nitrate).

Materials and Reagents

| Reagent/Material | Formula | Purity | Supplier | Notes |

| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Standard chemical supplier | Metal Source |

| 1,4-Phenylene diisonicotinate | C₁₈H₁₂N₂O₄ | Custom synthesis or specialized supplier | Linker | Ensure purity via ¹H NMR |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Standard chemical supplier | Solvent |

| Acetone | CH₃COCH₃ | ACS Grade | Standard chemical supplier | Washing Solvent |

| Glass Vials (20 mL) | - | - | - | With Teflon-lined caps |

| Programmable Oven | - | - | - | For solvothermal reaction |

| Centrifuge | - | - | - | For product isolation |

| Vacuum Oven / Schlenk Line | - | - | - | For activation |

Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a typical synthesis, dissolve 0.5 mmol of Zinc nitrate hexahydrate (148.7 mg) and 0.5 mmol of 1,4-phenylene diisonicotinate (160.1 mg) in 15 mL of DMF in a 20 mL glass vial.

-

Causality Insight: An equimolar ratio of metal to linker is a common starting point for MOFs constructed from divalent metals and ditopic linkers. DMF is a high-boiling point, polar aprotic solvent that effectively dissolves both the metal salt and the organic linker, facilitating their interaction.

-

-

Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained. This ensures complete dissolution and uniform distribution of the precursors.[8]

-

Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat the vial to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool to room temperature over 12 hours.[9]

-

Causality Insight: The slow heating and cooling rates are crucial for promoting the growth of large, high-quality single crystals and preventing the rapid precipitation of amorphous material.[10] The extended reaction time at high temperature provides the necessary energy to overcome the kinetic barriers of framework formation.

-

-

Product Isolation: After cooling, a crystalline product should be visible at the bottom of the vial. Carefully decant the mother liquor.

-

Washing: Add 10 mL of fresh DMF to the vial, cap it, and let it stand for 12 hours to wash the crystals. Decant the DMF. Repeat this washing step three times. This process, known as solvent exchange, is critical for removing unreacted starting materials trapped within the pores.[11]

-

Solvent Exchange for Activation: After the final DMF wash, add 10 mL of a more volatile solvent, such as acetone. Allow the crystals to soak for 12 hours. Repeat this acetone exchange three times.

-

Causality Insight: DMF has a high boiling point and can be difficult to remove completely from the MOF pores. Exchanging it with a low-boiling point solvent like acetone makes the final activation step more effective and less likely to cause pore collapse.[11]

-

Product Activation

Activation is the process of removing all guest solvent molecules from the pores to make the internal surface area accessible.

-

Filtration: Filter the crystals from the acetone and quickly transfer the moist solid to a sample vial.

-

Drying: Place the vial in a vacuum oven or attach it to a Schlenk line. Heat the sample under dynamic vacuum at 150 °C for 12 hours.

-

Causality Insight: Heating under vacuum provides the thermal energy for the solvent to vaporize while the vacuum removes the vapor, driving the process to completion and preventing re-adsorption. This "unlocks" the porosity of the material.

-

-

Storage: After activation, the MOF should be stored in an inert atmosphere (e.g., in a glovebox or a sealed vial under nitrogen or argon) to prevent re-adsorption of atmospheric water, which can bind to open metal sites and reduce the material's performance.[11]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

DMF is a reproductive toxin; handle with care.

-

Heating sealed vials creates pressure. Use appropriate glassware and ensure the oven has proper safety features.

Protocol Validation: Essential Characterization Techniques

To confirm the successful synthesis of the desired MOF, a suite of characterization techniques is employed. This validation is a critical component of a trustworthy protocol.

| Technique | Abbreviation | Information Obtained |

| Powder X-Ray Diffraction | PXRD | Confirms crystallinity, phase purity, and provides a structural fingerprint of the material.[10] |

| Thermogravimetric Analysis | TGA | Determines thermal stability and quantifies solvent loss during activation. |

| Gas Adsorption Analysis | BET, etc. | Measures surface area and pore volume, confirming permanent porosity after activation.[12] |

| Scanning Electron Microscopy | SEM | Visualizes crystal morphology, size, and uniformity. |

| ¹H Nuclear Magnetic Resonance | ¹H NMR | After digesting the MOF in acid, it confirms the presence and integrity of the organic linker.[11] |

Comprehensive Experimental Workflow

The entire process, from initial reagents to a fully characterized, active MOF, is summarized in the workflow below.

Caption: Step-by-step workflow for MOF synthesis, activation, and characterization.

Discussion and Advanced Insights

-

The Role of Modulators: In some syntheses, especially with highly reactive metal clusters like zirconium, modulating agents such as benzoic acid or acetic acid are added.[10] These modulators are monofunctional ligands that compete with the primary linker for coordination sites on the metal. This competition slows down the reaction rate, which can lead to larger, more perfect crystals and can sometimes prevent the formation of undesirable, dense phases.[9][10] While not included in the basic protocol above, the introduction of a modulator (e.g., 10-50 equivalents relative to the metal) can be a powerful tool for optimizing crystal quality.